N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14-6-3-7-15(2)19(14)23-20(25)18-10-5-11-24(21(18)26)13-16-8-4-9-17(22)12-16/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLWIJLTDICDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with two related molecules:
Compound A :
Name: 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Source: MedChemComm supplementary data .
| Property | Target Compound | Compound A |
|---|---|---|
| Core Structure | 1,2-dihydropyridine | Furo[2,3-b]pyridine |
| Fluorophenyl Position | 3-fluorophenylmethyl | 4-fluorophenyl |
| Substituents | 2,6-dimethylphenyl carboxamide | 1,2,4-oxadiazole, trifluoroethyl |
| Molecular Weight (Da) | ~382.4 (calculated) | ~618.6 (reported) |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~4.1 (higher lipophilicity) |
Key Findings :
Fluorophenyl Position : The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to Compound A’s 4-fluorophenyl, as meta-substitution often reduces susceptibility to cytochrome P450 oxidation .
~25 µM for the dihydropyridine analog).
Lipophilicity : Compound A’s trifluoroethyl and oxadiazole groups increase LogP, suggesting better membrane permeability but higher risk of off-target interactions.
Compound B :
Name : N-(2,4-difluorophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Source : Hypothetical analog based on structural trends.
| Property | Target Compound | Compound B |
|---|---|---|
| Fluorine Substitution | Monosubstituted (3-F) | Disubstituted (2,4-F) |
| Aromatic Group | 2,6-dimethylphenyl | 4-chlorobenzyl |
| Hydrogen Bond Acceptors | 4 | 5 |
Key Findings :
Fluorine Effects : Compound B’s difluorophenyl group may enhance binding to hydrophobic pockets in targets like kinase enzymes, but the target compound’s 2,6-dimethylphenyl group could reduce steric hindrance during receptor interactions.
Research Implications and Limitations
- Synthetic Challenges : The 3-fluorophenylmethyl group in the target compound requires multi-step synthesis, increasing production costs compared to simpler analogs like Compound B.
Biological Activity
N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 350.4 g/mol. The IUPAC name is N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide. The presence of a fluorine atom in the structure enhances its stability and lipophilicity, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN2O2 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
| InChI Key | KTJMQWQXNXVVMW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, leading to diverse pharmacological effects:
- Enzyme Inhibition : The compound acts as an inhibitor of GABA transaminase, which increases GABA levels significantly (by 118%) in biological systems . This mechanism suggests potential applications in treating neurological disorders.
- Receptor Binding : Preliminary studies indicate that the compound may interact with neurotransmitter receptors, modulating their activity and influencing synaptic transmission.
Therapeutic Potential
Research indicates several therapeutic applications for this compound:
- Neuroprotection : Due to its ability to enhance GABA levels and inhibit GABA transaminase, it may serve as a neuroprotective agent in conditions like epilepsy or anxiety disorders.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits GABA transaminase activity, leading to increased GABA concentrations in neuronal cultures .
- Animal Models : Animal studies have shown that administration of the compound results in significant behavioral changes consistent with increased GABAergic activity, suggesting its potential use in anxiety models.
- Comparative Analysis : A comparative analysis with other known inhibitors revealed that this compound has a more potent effect on GABA levels than many traditional anxiolytics.
Q & A
Q. Advanced Research Focus
- Enzyme Inhibition Assays :
- Use fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™) to screen for inhibitory activity.
- Compare IC₅₀ values with structurally similar compounds to identify critical functional groups (e.g., fluorophenyl for hydrophobic binding, acetamide for hydrogen bonding) .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes with target enzymes, focusing on interactions between the 2,6-dimethylphenyl group and hydrophobic enzyme pockets.
Reference : emphasizes rigorous controls (e.g., DMSO solvent controls) to avoid false positives in biological assays .
How should researchers address discrepancies in biological activity data across in vitro and in vivo models?
Q. Advanced Research Focus
- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., microsomal assays) to explain reduced efficacy in vivo.
- Metabolite Identification : Use LC-MS/MS to detect metabolites formed via hepatic cytochrome P450 enzymes, which may alter activity.
- Dose-Response Reconciliation : Adjust dosing regimens based on species-specific differences (e.g., murine vs. human metabolic rates) .
Case Study : If in vitro IC₅₀ is 10 nM but in vivo ED₅₀ is 1 mg/kg, investigate protein binding (plasma protein binding assays) or blood-brain barrier penetration .
What strategies optimize the compound’s stability under varying pH and temperature conditions?
Q. Basic Research Focus
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH at 40°C for 24 hrs) to identify labile groups (e.g., amide bonds).
- Photostability testing (ICH Q1B guidelines) under UV light to assess fluorophenyl group stability.
- Formulation Adjustments : Use lyophilization or liposomal encapsulation to enhance shelf-life if degradation occurs in aqueous buffers .
How do structural modifications (e.g., replacing fluorine with other halogens) impact bioactivity?
Q. Advanced Research Focus
- SAR Study Design :
- Synthesize analogs with Cl, Br, or H substituents at the fluorophenyl position.
- Test against a panel of enzymes (e.g., kinases, proteases) to evaluate halogen-dependent selectivity.
- Analyze LogP values to correlate hydrophobicity with membrane permeability.
- Key Finding : Fluorine’s electronegativity may enhance binding affinity vs. bulkier halogens, as seen in pyridine derivatives in .
What analytical methods are critical for assessing synthetic intermediate purity?
Q. Basic Research Focus
- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress.
- HPLC-MS : Employ a C18 column (5 µm, 150 mm) with a 0.1% formic acid gradient to separate intermediates and detect byproducts.
- Elemental Analysis : Confirm stoichiometry of nitrogen and fluorine to validate synthetic accuracy .
How can researchers validate target engagement in cellular models?
Q. Advanced Research Focus
- Cellular Thermal Shift Assay (CETSA) : Measure protein thermal stability shifts upon compound treatment to confirm target binding.
- CRISPR Knockout Models : Compare compound efficacy in wild-type vs. target gene-knockout cells to rule off-target effects.
- Biomarker Analysis : Quantify downstream biomarkers (e.g., phosphorylated proteins via Western blot) to link activity to pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
